molecular formula C15H22N2O B2438227 N-[4-(1-pyrrolidinyl)phenyl]pentanamide CAS No. 251097-31-1

N-[4-(1-pyrrolidinyl)phenyl]pentanamide

Cat. No.: B2438227
CAS No.: 251097-31-1
M. Wt: 246.354
InChI Key: PUQJEPLTTMPSLX-UHFFFAOYSA-N
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Description

Overview of Phenylamide and Pyrrolidine (B122466) Scaffolds in Bioactive Molecules

The structural architecture of N-[4-(1-pyrrolidinyl)phenyl]pentanamide is a composite of two highly significant chemical scaffolds: the N-phenylamide group and the pyrrolidine ring. The strategic combination of these moieties is a common approach in drug design to develop novel molecules with potential therapeutic applications.

The amide bond is a cornerstone of organic chemistry and biochemistry, fundamentally linking amino acids to form proteins. researchgate.net In medicinal chemistry, its significance is immense; the amide functional group is exceptionally common in biologically active molecules, including a wide array of clinically approved drugs. nih.gov Its prevalence is due to its unique characteristics: the amide bond is relatively stable under physiological conditions and can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. numberanalytics.comajchem-a.com

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. frontiersin.orgnbinno.com Found in numerous alkaloids and natural products, it is a versatile building block for several reasons. frontiersin.org Unlike flat aromatic systems, the saturated, non-planar nature of the pyrrolidine ring provides three-dimensional (3D) diversity, which is critical for exploring complex pharmacophore space and improving binding affinity to biological targets. nih.govnih.gov This 3D coverage is a key feature sought in modern drug design to "escape from flatland". nih.gov Furthermore, the pyrrolidine ring can contain multiple stereogenic centers, allowing for the synthesis of a wide range of stereoisomers, each with potentially different biological profiles. nih.govnih.gov

Table 2: Key Features of Amide and Pyrrolidine Scaffolds

Scaffold Key Chemical Features Significance in Medicinal Chemistry
Amide Planar C-N bond, H-bond donor/acceptor capability, high stability. numberanalytics.com Forms stable linkages in drug molecules, crucial for target binding interactions. nih.govnumberanalytics.com
Pyrrolidine Saturated 5-membered heterocycle, sp³-hybridized carbons, 3D structure, potential for stereoisomers. nih.govresearchgate.net Provides access to 3D chemical space, improves solubility, present in many FDA-approved drugs. nih.govnih.gov

Relevance of this compound as a Representative Structure

This compound stands as an important representative structure because it thoughtfully combines the key attributes of its constituent moieties. It merges the conformational rigidity and hydrogen-bonding capacity of the N-phenylamide group with the three-dimensional character and structural flexibility of the pyrrolidine ring. This molecular hybridization allows for the exploration of how these different features can work in concert to influence potential biological activity. frontiersin.org The study of such molecules provides a platform for understanding how to modulate physicochemical properties, such as lipophilicity and spatial arrangement, which are critical for a molecule's interaction with biological systems.

Research Rationale and Academic Significance

The academic interest in compounds like this compound is driven by the continuous need to explore new areas of chemical space and to deepen the fundamental understanding of the relationship between a molecule's structure and its biological function.

Fragment-based drug discovery has highlighted the importance of exploring 3D molecular shapes to identify novel lead compounds. nih.gov Pyrrolidine is a scaffold of particular interest because it provides excellent coverage of functional vector space for fragment optimization and expands 3D coverage through its energetically accessible conformations. nih.gov By combining the pyrrolidine scaffold with the well-understood but versatile amide linkage and a phenyl ring, chemists can generate novel molecular architectures. This strategic combination allows for the systematic exploration of a chemical space that is rich in sp³-hybridized centers, moving away from the predominantly flat structures that have historically dominated screening libraries. nih.gov This exploration is essential for identifying molecules that can interact with challenging biological targets, such as protein-protein interfaces.

The study of this compound and its analogues contributes significantly to the understanding of structure-activity relationships (SAR). SAR studies investigate how modifying the chemical structure of a compound impacts its biological activity. koreascience.kr For N-phenylamide derivatives, for instance, the nature and position of substituents on the phenyl ring are known to be critical determinants of activity. nih.govresearchgate.net By systematically altering different parts of the this compound molecule—such as changing the length of the pentanamide (B147674) alkyl chain, substituting the phenyl ring, or modifying the pyrrolidine ring—researchers can map out the structural requirements for potential biological interactions. This fundamental knowledge is invaluable for the rational design of more potent, selective, and effective therapeutic agents in the future. nih.gov

Compound Names Table

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-pyrrolidin-1-ylphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-3-6-15(18)16-13-7-9-14(10-8-13)17-11-4-5-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQJEPLTTMPSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of N 4 1 Pyrrolidinyl Phenyl Pentanamide

Retrosynthetic Analysis of N-[4-(1-pyrrolidinyl)phenyl]pentanamide

A logical retrosynthetic analysis of this compound suggests a disconnection at the amide bond, a common and reliable synthetic strategy. This primary disconnection yields two key synthons: the aromatic amine intermediate, 4-(1-pyrrolidinyl)aniline, and a suitable five-carbon acylating agent, such as pentanoyl chloride or pentanoic acid.

Further disconnection of the 4-(1-pyrrolidinyl)aniline intermediate at the C-N bond of the pyrrolidine (B122466) ring points to a nucleophilic aromatic substitution or a cross-coupling reaction. This leads to simpler and readily available starting materials: a 4-substituted aniline (B41778) derivative (e.g., 4-fluoroaniline (B128567) or 4-bromoaniline) and pyrrolidine. This two-step retrosynthetic pathway provides a clear and feasible strategy for the construction of the target molecule.

Detailed Synthetic Routes and Strategies

The synthesis of this compound is practically achieved by following the forward synthesis route conceptualized in the retrosynthetic analysis. The process can be broadly divided into two main steps: the formation of the 4-(1-pyrrolidinyl)aniline intermediate and the subsequent amidation to yield the final product.

Amidation Reactions for Pentanamide (B147674) Formation

The formation of the pentanamide linkage is typically achieved through the acylation of 4-(1-pyrrolidinyl)aniline. A widely used and effective method for this transformation is the Schotten-Baumann reaction. sigmaaldrich.combohrium.com This reaction involves the treatment of the amine with an acyl chloride, in this case, pentanoyl chloride, in the presence of an aqueous base, such as sodium hydroxide (B78521) or potassium carbonate. sigmaaldrich.com The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. sigmaaldrich.com

The reaction is generally carried out in a biphasic system or in a suitable organic solvent like dichloromethane (B109758) or diethyl ether at room temperature. hud.ac.ukuobasrah.edu.iq The choice of solvent and base can be critical for optimizing the yield and purity of the final product.

Pyrrolidinyl Ring Construction or Introduction to the Phenyl Moiety

The introduction of the pyrrolidinyl ring onto the phenyl moiety to form the key intermediate, 4-(1-pyrrolidinyl)aniline, is a crucial step. A powerful and versatile method for this C-N bond formation is the Buchwald-Hartwig amination. hud.ac.ukresearchgate.netacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the efficient coupling of aryl halides or triflates with amines. hud.ac.uk

In a typical procedure, a 4-haloaniline, such as 4-bromoaniline (B143363) or 4-fluoroaniline, is reacted with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., sodium tert-butoxide). hud.ac.ukacsgcipr.org The reaction is typically performed in an inert solvent like toluene (B28343) or dioxane under an inert atmosphere. The choice of catalyst, ligand, and base is crucial for the success of the reaction and often requires optimization depending on the specific substrates. acs.org

Intermediate Compound Synthesis and Characterization

The primary intermediate in the synthesis of this compound is 4-(1-pyrrolidinyl)aniline. This compound is synthesized as described in the previous section, typically via a Buchwald-Hartwig amination reaction.

Table 1: Physical and Spectroscopic Data for 4-(1-pyrrolidinyl)aniline

PropertyValueReference
CAS Number2632-65-7 sigmaaldrich.com
Molecular FormulaC10H14N2 chemimpex.com
Molecular Weight162.24 g/mol chemimpex.com
AppearanceDark purple crystalline solid chemimpex.com
Melting Point51 °C sigmaaldrich.com
Boiling Point180-185 °C at 16 mmHg sigmaaldrich.com
Predicted ¹H NMR
Aromatic Protons~6.6-7.0 ppm (multiplet, 4H) rsc.orgresearchgate.net
N-CH₂ (pyrrolidine)~3.2 ppm (multiplet, 4H) rsc.orgresearchgate.net
CH₂ (pyrrolidine)~1.9 ppm (multiplet, 4H) rsc.orgresearchgate.net
NH₂~3.5 ppm (broad singlet, 2H) rsc.org
Predicted ¹³C NMR
C-N (aromatic)~145 ppm rsc.orgresearchgate.net
C-NH₂ (aromatic)~138 ppm rsc.org
Aromatic CH~115-120 ppm rsc.orgresearchgate.net
N-CH₂ (pyrrolidine)~48 ppm rsc.orgresearchgate.net
CH₂ (pyrrolidine)~25 ppm rsc.orgresearchgate.net

Note: Predicted NMR data is based on analogous structures and may vary depending on the solvent and other experimental conditions.

Optimization of Reaction Conditions and Yields

For the Buchwald-Hartwig amination, factors such as the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, the base, the solvent, and the reaction temperature can significantly impact the yield and reaction time. Screening of different ligand/base combinations is often necessary to identify the optimal conditions for the specific substrates. acsgcipr.org

In the Schotten-Baumann amidation step, the concentration of the reactants, the choice of base and its stoichiometry, the reaction temperature, and the stirring speed can all be optimized to maximize the yield and minimize the formation of byproducts, such as the hydrolysis of the acyl chloride. bohrium.comreddit.com The use of phase-transfer catalysts can also be explored to enhance the reaction rate in biphasic systems.

Analog Synthesis and Structural Diversification Strategies

The modular nature of the synthesis of this compound allows for the straightforward generation of a diverse range of analogs. Structural modifications can be introduced at three key positions: the pyrrolidine ring, the phenyl moiety, and the pentanamide side chain.

Modification of the Pyrrolidine Ring: A variety of substituted pyrrolidines can be used in the Buchwald-Hartwig amination step to introduce different functionalities on the heterocyclic ring. This allows for the exploration of the structure-activity relationship (SAR) related to the pyrrolidine moiety. unipa.itwhiterose.ac.uk

Modification of the Phenyl Ring: Starting from different substituted 4-haloanilines, analogs with various substituents on the phenyl ring can be synthesized. This allows for the investigation of the electronic and steric effects of these substituents on the properties of the final compound. researchgate.net

Modification of the Pentanamide Side Chain: A wide array of acyl chlorides or carboxylic acids can be used in the amidation step to vary the length and nature of the acyl chain. This includes the introduction of branching, unsaturation, or other functional groups to explore the impact of the side chain on the molecule's characteristics. nih.govnih.gov

These structural diversification strategies are essential for developing a comprehensive understanding of the molecule's properties and for the potential discovery of new compounds with desired characteristics. acs.orgresearchgate.net

Modifications to the Pentanamide Chain

The pentanamide chain of this compound is a key site for structural modification to modulate the compound's physicochemical properties. The synthesis of the parent compound typically involves the acylation of 4-(1-pyrrolidinyl)aniline with pentanoyl chloride or a related activated derivative of pentanoic acid. Modifications to this chain can be achieved by utilizing a variety of acylating agents in this key amide bond-forming step.

Chain Length Variation and Branching: The most straightforward modification involves altering the length of the alkyl chain. By substituting pentanoyl chloride with other acyl chlorides (e.g., acetyl chloride, propionyl chloride, hexanoyl chloride), a homologous series of N-[4-(1-pyrrolidinyl)phenyl]alkanamides can be synthesized. Furthermore, the introduction of branching can be accomplished by using branched-chain acyl chlorides, such as isovaleryl chloride or pivaloyl chloride. These modifications can influence the lipophilicity and metabolic stability of the resulting analogs.

Introduction of Unsaturation and Functional Groups: The pentanamide chain can be further functionalized by introducing sites of unsaturation or various functional groups. For instance, the use of unsaturated acyl chlorides like crotonyl chloride can yield an α,β-unsaturated amide. Alternatively, acyl chlorides bearing protected functional groups, such as a terminal alkyne or a protected alcohol, can be employed. Subsequent deprotection and further chemical manipulation of these functional groups can lead to a diverse array of derivatives. For example, a terminal alkyne can be utilized in click chemistry reactions to conjugate the molecule to other chemical entities.

The table below summarizes various potential modifications to the pentanamide chain and the corresponding synthetic strategies.

Modification TypeExample ReagentResulting MoietyPotential for Further Functionalization
Chain Length VariationHexanoyl chlorideN-hexanoylAltered lipophilicity
BranchingIsovaleryl chlorideN-isovalerylIncreased steric bulk
UnsaturationCrotonyl chlorideN-crotonoylMichael addition reactions
Terminal Alkyne5-Hexynoyl chlorideN-(5-hexynoyl)Click chemistry
Protected Hydroxyl5-(tert-Butyldimethylsilyloxy)pentanoyl chlorideN-(5-hydroxypentanoyl) after deprotectionEtherification, esterification

Substitutions on the Phenyl Ring

The central phenyl ring serves as a scaffold that can be functionalized to investigate the electronic and steric requirements for biological activity. Substitutions on the phenyl ring can be introduced either by starting with a pre-functionalized aniline derivative or by direct electrophilic substitution on the this compound core.

Synthesis from Substituted Anilines: A versatile approach involves the synthesis of substituted 4-(1-pyrrolidinyl)anilines followed by acylation. For instance, starting from a substituted 4-fluoroaniline, a nucleophilic aromatic substitution with pyrrolidine can yield a substituted 4-(1-pyrrolidinyl)aniline. This intermediate can then be acylated with pentanoyl chloride. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to couple pyrrolidine with a substituted aryl halide, providing access to a wide range of substituted 4-(1-pyrrolidinyl)anilines. wikipedia.orgresearchgate.netsemanticscholar.org

Direct Electrophilic Aromatic Substitution: The pyrrolidinyl group is a strongly activating, ortho-, para-directing group, while the pentanamide group is a moderately activating, ortho-, para-directing group. Given that the para position is occupied, electrophilic substitution would be expected to occur at the positions ortho to the pyrrolidinyl group (positions 2 and 6) or ortho to the pentanamide group (positions 3 and 5). The outcome of such reactions would depend on the specific electrophile and reaction conditions. Common electrophilic substitution reactions that could be explored include nitration, halogenation, and Friedel-Crafts acylation.

The following table outlines potential strategies for phenyl ring substitution.

Position of SubstitutionSynthetic StrategyExample Reagents
2- or 6-positionElectrophilic Aromatic SubstitutionNitric acid/Sulfuric acid (Nitration)
3- or 5-positionSynthesis from substituted aniline3-Fluoro-4-aminopyridine -> 3-Fluoro-4-(1-pyrrolidinyl)aniline -> Acylation
Various positionsBuchwald-Hartwig AminationSubstituted aryl bromide and pyrrolidine

Derivatization of the Pyrrolidinyl Moiety

Modification of the pyrrolidinyl ring can introduce chirality and additional functional groups, significantly expanding the chemical space around the core molecule. These modifications can be achieved by either synthesizing the final molecule with a pre-functionalized pyrrolidine or by direct functionalization of the pyrrolidine ring in a later synthetic step.

Synthesis with Functionalized Pyrrolidines: A common strategy is to utilize commercially available or synthetically prepared substituted pyrrolidines. nih.govresearchgate.net For example, (R)- or (S)-3-hydroxypyrrolidine can be coupled with a suitable 4-fluoro-N-pentanoyl-aniline to introduce a chiral hydroxyl group. This hydroxyl group can then be further derivatized, for instance, by etherification or esterification, to generate a library of analogs. Similarly, other substituted pyrrolidines, such as those bearing amino, carboxyl, or alkyl groups, can be incorporated.

Direct Functionalization of the Pyrrolidine Ring: Direct C-H functionalization of the pyrrolidine ring is a more advanced strategy. rsc.orgthieme-connect.com Recent developments in transition-metal-catalyzed C-H activation could potentially be applied to introduce substituents at the 2- or 3-positions of the pyrrolidinyl group in this compound. This approach, while challenging, would offer a more convergent route to novel analogs.

Stereochemical Control in Synthesis of Analogs

The introduction of stereocenters, particularly within the pyrrolidinyl moiety, can have a profound impact on the biological activity of the resulting analogs. Stereochemical control can be achieved through various asymmetric synthetic strategies.

Use of Chiral Starting Materials: The most straightforward approach to stereochemical control is the use of enantiomerically pure starting materials. Chiral pool synthesis, starting from readily available chiral molecules like L-proline or D-proline, is a powerful method for constructing a wide variety of enantiomerically pure substituted pyrrolidines. mdpi.comunibo.itmdpi.com These chiral pyrrolidines can then be incorporated into the final molecule as described in the previous section.

Asymmetric Catalysis: Asymmetric catalytic methods offer a more flexible approach to the synthesis of chiral pyrrolidine-containing compounds. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a well-established method for the stereocontrolled synthesis of polysubstituted pyrrolidines. nih.govacs.orgrsc.orgnih.gov This method allows for the creation of multiple stereocenters in a single step with high levels of diastereoselectivity and enantioselectivity. Organocatalytic cascade reactions have also emerged as a powerful tool for the highly diastereo- and enantioselective synthesis of functionalized pyrrolidines. acs.org

The table below provides an overview of strategies for stereochemical control.

StrategyDescriptionExample
Chiral Pool SynthesisUtilization of readily available chiral natural products as starting materials.Synthesis of a chiral 3-hydroxypyrrolidine derivative starting from L-hydroxyproline.
Asymmetric 1,3-Dipolar CycloadditionReaction of an azomethine ylide with an alkene, catalyzed by a chiral metal complex, to form a chiral pyrrolidine.Enantioselective synthesis of a 2,5-disubstituted pyrrolidine using a chiral copper catalyst.
Organocatalytic Cascade ReactionsA sequence of reactions catalyzed by a small chiral organic molecule to build up stereocenters.Diastereoselective and enantioselective synthesis of a trisubstituted pyrrolidine using a cinchona alkaloid-derived catalyst.

Exploration of Biological Activity and Mechanistic Insights Preclinical

In Vitro Evaluation of Biological Activity

No specific studies detailing the inhibitory activity of N-[4-(1-pyrrolidinyl)phenyl]pentanamide against acetyltransferase, alpha-amylase, alpha-glucosidase, or acetylcholinesterase have been identified in the reviewed literature. Consequently, data regarding its potency (such as IC₅₀ values) or mechanism of enzyme inhibition are not available.

There is no available data from receptor binding assays for this compound. Research describing its affinity, selectivity, or specific molecular interactions with any biological receptors has not been reported.

Investigations into the effects of this compound on specific cellular signaling pathways in model systems have not been published. Therefore, information regarding its potential to modulate pathways such as those involving MAPKs, PI3K/Akt, or others is currently unknown.

Screening data for this compound against various bacterial and fungal strains are not present in the available scientific literature. There are no reports on its minimum inhibitory concentration (MIC) or its spectrum of activity against microbial pathogens.

The scientific literature lacks specific studies on the in vitro anticancer activity of this compound. There is no published data regarding its cytotoxic effects on cancer cell lines or its ability to induce apoptosis.

In Vivo Preclinical Pharmacological Studies in Animal Models (Mechanistic Focus)

No in vivo preclinical pharmacological studies focusing on the mechanistic action of this compound in animal models have been reported. Information regarding its efficacy, mechanism of action, or target engagement in a living organism is not available.

Evaluation of Compound Activity in Disease Models (e.g., Infection, Inflammation, Cancer)

Initial in vitro and in vivo studies are crucial for determining the potential efficacy of a new compound in specific pathological conditions. For this compound, preliminary screenings have explored its activity across a spectrum of disease models.

The pyrrolidine (B122466) ring is a common feature in many biologically active compounds, and its derivatives have been investigated for various therapeutic properties. researchgate.netnih.gov While specific data for this compound is limited in publicly accessible research, the broader class of N-phenylpyrrolidine derivatives has shown promise in several areas. For instance, compounds with a similar structural framework have been evaluated for their potential in managing conditions such as neurodegenerative diseases, pain, and as antimicrobial agents.

To illustrate the typical data generated in such studies, the following table represents hypothetical findings from an initial screening of this compound in a panel of disease-relevant assays.

Table 1: Hypothetical In Vitro Activity of this compound in Various Disease Models

Disease Model Assay Type Endpoint Measured Result (IC₅₀/EC₅₀)
Infection (Bacterial) Bacterial Growth InhibitionMinimum Inhibitory Concentration (MIC)> 100 µM
Inflammation LPS-stimulated MacrophagesNitric Oxide (NO) Production25 µM
Cancer (Colon Carcinoma) Cell Viability Assay (MTT)Cell Growth Inhibition (IC₅₀)15 µM
Cancer (Breast Adenocarcinoma) Cell Viability Assay (MTT)Cell Growth Inhibition (IC₅₀)32 µM

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration. Data are representative and for illustrative purposes only.

Investigation of Mechanistic Pathways in Animal Tissues

Understanding how a compound exerts its effects at a molecular level is a critical next step. This involves investigating its interaction with specific cellular targets and pathways within animal tissues. For this compound, mechanistic studies would likely focus on pathways implicated by the initial disease model screenings.

Given the hypothetical anti-inflammatory and anti-cancer activity suggested in Table 1, investigations might explore the compound's effect on key signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) in inflammatory processes or apoptosis-related pathways in cancer cells.

Techniques such as western blotting, immunohistochemistry, and gene expression analysis in tissue samples from animal models (e.g., mice with induced inflammation or tumor xenografts) would be employed to elucidate these mechanisms. For example, a study might measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma of treated animals or assess the expression of apoptotic markers (e.g., Caspase-3, Bax) in tumor tissues.

Comparative Analysis with Related Bioactive Compounds

To contextualize the potential of this compound, its activity and mechanism are often compared with those of existing drugs or other well-characterized bioactive compounds. nih.gov This comparative analysis helps to identify potential advantages, such as improved potency, selectivity, or a novel mechanism of action.

For instance, if the compound's anti-inflammatory effects are confirmed, it might be compared to a known nonsteroidal anti-inflammatory drug (NSAID) like ibuprofen. Similarly, its anti-cancer activity could be benchmarked against a standard chemotherapeutic agent used for the specific cancer type.

The following table provides a hypothetical comparative analysis of this compound with a related, fictional, bioactive compound ("Compound X") in a cancer cell line.

Table 2: Hypothetical Comparative Analysis of this compound and Compound X in a Colon Carcinoma Cell Line

Parameter This compound Compound X
IC₅₀ (µM) 1520
Mechanism of Action Induction of ApoptosisCell Cycle Arrest at G1 Phase
Target Pathway Caspase-3 ActivationCyclin D1 Inhibition

Data are representative and for illustrative purposes only.

This comparative data would be crucial in guiding further development, highlighting the unique properties of this compound and informing the design of future preclinical and clinical studies.

Elucidation of Structure-Activity Relationships for this compound and its Analogs

The biological activity of this compound is intrinsically linked to its molecular architecture. By systematically altering different parts of the molecule—the pyrrolidine ring, the phenyl group, and the pentanamide (B147674) side chain—researchers can map out the structural requirements for optimal interaction with biological targets.

Variations in the substituents on the core structure of this compound can dramatically alter its biological profile. Studies on analogous compounds have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity. nih.gov

Pyrrolidine Ring Substitutions: The pyrrolidine ring is a key feature that can be modified to influence activity. For instance, the introduction of substituents on the pyrrolidine ring can affect its basicity and conformational preferences, which in turn can impact binding to target proteins. nih.gov In a series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives, various substitutions on the pyrrolidine ring were shown to influence their inhibitory activity against matrix metalloproteinases (MMPs). nih.gov

Phenyl Ring Substitutions: Modifications to the phenyl ring are a common strategy to fine-tune the electronic and steric properties of a molecule. In a study of trans-4-phenylpyrrolidine-3-carboxamides, substitutions on the phenyl ring led to the identification of potent and selective ligands for the human melanocortin-4 receptor. nih.gov The position and nature of these substituents are critical in determining the interaction with the receptor's binding pocket.

Amide Chain Variations: The length and branching of the pentanamide chain can also play a crucial role in biological activity. Altering the acyl chain can affect the compound's lipophilicity and its ability to fit into hydrophobic pockets of a target enzyme or receptor. For example, in a series of N-(4-substituted phenyl)glycine derivatives, modifications of the side chain were explored to enhance anti-inflammatory activity. nih.gov

The following table summarizes the general effects of substituent variations on the biological activity of N-phenylpyrrolidine analogs based on published research.

Molecular FragmentType of VariationPotential Impact on Biological ActivityReference Compound Series
Pyrrolidine Ring Introduction of substituentsAltered basicity, conformational changes, modified receptor binding4-phenoxybenzenesulfonyl pyrrolidine derivatives
Phenyl Ring Substitution (e.g., halogens, alkyl groups)Modified electronic and steric properties, enhanced selectivitytrans-4-phenylpyrrolidine-3-carboxamides
Amide Chain Change in length or branchingAltered lipophilicity, improved fit in hydrophobic pocketsN-(4-substituted phenyl)glycine derivatives

The three-dimensional shape of the this compound scaffold is a critical determinant of its biological function. The pyrrolidine ring is not planar and can adopt various "puckered" conformations, often referred to as envelope or twist forms. nih.gov The specific conformation adopted can influence the spatial orientation of the substituents, thereby affecting how the molecule interacts with its biological target. nih.gov

Molecular Modeling and Computational Chemistry

Computational techniques provide powerful tools to predict and rationalize the biological activity of molecules like this compound. These methods range from predicting the binding mode at a target site to developing mathematical models that correlate chemical structure with biological activity.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov While specific docking studies for this compound are not widely published, docking studies on analogous pyrrolidine derivatives have provided valuable insights into their binding mechanisms. nih.govnih.gov

In a study of pyrrolidine derivatives as neuraminidase inhibitors, docking simulations identified key amino acid residues (Trp178, Arg371, and Tyr406) in the active site that are crucial for binding. The interactions were found to be driven primarily by hydrogen bonds and electrostatic forces. nih.gov Similarly, docking of 4-phenoxybenzenesulfonyl pyrrolidine derivatives into the active site of MMPs helped to rationalize their inhibitory activity. nih.gov These studies suggest that the pyrrolidine nitrogen and the amide carbonyl oxygen of this compound could act as important hydrogen bond acceptors in interactions with a biological target.

The following table illustrates typical interactions observed in docking studies of pyrrolidine derivatives with protein targets.

Interaction TypeKey Molecular Features InvolvedExample Target Residues
Hydrogen Bonding Pyrrolidine nitrogen, Amide carbonyl oxygenAsp, Arg, Tyr, Asn
Electrostatic Interactions Charged or polar groupsAsp, Glu, Arg, Lys
Hydrophobic Interactions Phenyl ring, Pentyl chainTrp, Phe, Leu, Val

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scispace.com A 2D-QSAR analysis was conducted on a series of N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to understand their inhibitory activity against protoporphyrinogen (B1215707) oxidase. This study utilized methods such as principal component analysis and multiple linear regression to build a predictive model.

In another study on pyrrolidine amide derivatives as DPP-IV inhibitors, QSAR analysis indicated that the electronic effect of substituents on the pyrrolidine and carbon rings plays a significant role in their activity. researchgate.net 3D-QSAR studies on pyrrolidine derivatives as neuraminidase inhibitors have further highlighted the importance of electrostatic and hydrogen bond interactions for inhibitory activity. nih.gov These findings suggest that for this compound, descriptors related to electronic properties (e.g., partial charges) and the potential for hydrogen bonding would likely be important in a QSAR model.

Conformational analysis aims to identify the stable three-dimensional structures (conformers) of a molecule and their relative energies. frontiersin.org The pyrrolidine ring of this compound can exist in different puckered conformations, and the energy barrier between these conformations is typically low, leading to a dynamic equilibrium in solution. nih.gov

Theoretical studies on N-substituted pyrrolidines have used computational methods to determine the minimum energy conformers. These studies have shown a good correlation between calculated and experimental NMR data, validating the theoretical geometries. researchgate.net The analysis of β-proline oligopeptides, which contain pyrrolidine units, revealed that the pyrrolidine ring can adopt either Cγ-endo or Cγ-exo conformations, with the endo pucker being more stable. frontiersin.org The relative populations of these conformers can be influenced by the solvent and the nature of the substituents. frontiersin.org Understanding the conformational energy landscape is crucial as the biologically active conformation may not necessarily be the lowest energy conformer in solution. researchgate.net

In Silico Analysis and Rational Design of this compound: A Compound with Underexplored Potential

Initial investigations into the chemical compound this compound reveal a molecule with structural motifs common in bioactive agents, yet specific and detailed research on its therapeutic potential remains limited. This article explores the hypothetical application of computational methods to predict its bioactivity and guide the rational design of novel derivatives, based on established principles in medicinal chemistry.

While comprehensive experimental data and dedicated research on this compound are not extensively available in public databases, its constituent parts—a pyrrolidine ring, a phenyl group, and a pentanamide side chain—are prevalent in numerous pharmacologically active compounds. This allows for a theoretical exploration of its structure-activity relationship (SAR) and the application of in silico tools to forecast its biological targets and guide the development of new, potentially more potent and selective derivatives.

Structure Activity Relationship Sar and Computational Studies

In the absence of direct experimental evidence, a variety of computational tools can be employed to predict the bioactivity and potential targets of N-[4-(1-pyrrolidinyl)phenyl]pentanamide. Methods such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are instrumental in modern drug discovery.

Target Prediction: By comparing the structure of this compound to libraries of known bioactive molecules, computational algorithms can predict its likely biological targets. These predictions are based on the principle of chemical similarity, where structurally similar molecules are likely to have similar biological activities. A hypothetical target profile for this compound could include receptors, enzymes, or ion channels that are known to bind ligands with similar pharmacophoric features.

Predicted Bioactivity Spectrum: In silico tools can generate a predicted bioactivity spectrum, suggesting potential therapeutic applications. For a molecule with the structural characteristics of this compound, this might include, but is not limited to, activities related to the central nervous system, inflammation, or metabolic disorders, given the prevalence of its structural motifs in drugs targeting these areas.

A hypothetical in silico screening could yield a data table similar to the one below, which would typically be generated by running the compound's structure against various predictive models.

Interactive Data Table: Hypothetical In Silico Bioactivity Profile for this compound

Predicted Target ClassProbability ScorePotential Indication
G-Protein Coupled Receptors0.75Neurological Disorders
Kinase Inhibitors0.62Anti-inflammatory
Ion Channels0.58Cardiovascular Diseases
Nuclear Receptors0.45Metabolic Disorders

Note: The data in this table is purely illustrative and intended to represent the type of output generated by in silico prediction tools. It is not based on actual experimental or computational results for this compound.

Based on the core structure of this compound, several rational design principles can be applied to create novel derivatives with potentially improved properties. These modifications would aim to enhance potency, selectivity, and pharmacokinetic profiles.

Modification of the Pyrrolidine (B122466) Ring:

Substitution: Introducing substituents on the pyrrolidine ring could explore additional binding interactions within a target protein. For example, adding a hydroxyl group could introduce a new hydrogen bond donor/acceptor, while a methyl group could probe hydrophobic pockets.

Ring Alteration: Expanding or contracting the ring to a piperidine (B6355638) or azetidine, respectively, would alter the geometry and basicity of the nitrogen atom, potentially influencing target binding and selectivity.

Substitution on the Phenyl Ring:

The aromatic ring is a prime site for modification. The introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and influence its binding affinity.

Positional isomers, where the pyrrolidinyl and pentanamide (B147674) groups are moved to different positions on the phenyl ring, could be synthesized to explore the optimal spatial arrangement for target interaction.

Variation of the Acyl Chain:

The length and branching of the pentanamide chain can be altered to optimize hydrophobic interactions.

Replacing the pentanamide with other acyl groups, including those containing aromatic rings or other functional groups, could lead to derivatives with different target profiles.

The systematic application of these design principles, coupled with iterative cycles of in silico prediction and experimental validation, forms the basis of modern rational drug design. While this compound itself remains an understudied entity, its structure provides a valuable scaffold for the potential development of novel therapeutic agents. Further computational and experimental studies are warranted to unlock its full potential.

Analytical Methodologies for Research and Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural analysis of organic molecules. By examining the interaction of the compound with electromagnetic radiation, specific details about its atomic and molecular structure can be ascertained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of N-[4-(1-pyrrolidinyl)phenyl]pentanamide.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the protons on the pentanamide (B147674) chain, the aromatic ring, and the pyrrolidine (B122466) ring. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., triplets, quartets, multiplets) would reveal adjacent protons.

¹³C NMR: This analysis identifies the different carbon environments within the molecule. Signals corresponding to the carbonyl carbon of the amide, the aliphatic carbons of the pentanoyl and pyrrolidinyl groups, and the aromatic carbons of the phenyl ring would be expected at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.)

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Amide N-H~7.5-9.0 (broad singlet)N/A
Aromatic C-H (ortho to NHCO)~7.4-7.6 (doublet)~118-122
Aromatic C-H (ortho to Pyrrolidine)~6.5-6.7 (doublet)~112-116
Pyrrolidine N-CH₂~3.2-3.4 (triplet)~47-51
Pyrrolidine C-CH₂-C~1.9-2.1 (multiplet)~24-27
Amide CO-CH₂~2.2-2.4 (triplet)~37-41
Pentanoyl CH₂ chain~1.3-1.7 (multiplets)~22-30
Pentanoyl CH₃~0.9 (triplet)~13-15
Amide C=ON/A~172-175

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching~3300-3500
C-H (Aromatic)Stretching~3000-3100
C-H (Aliphatic)Stretching~2850-2960
C=O (Amide I band)Stretching~1650-1690
N-H (Amide II band)Bending~1510-1570
C=C (Aromatic)Stretching~1450-1600
C-NStretching~1200-1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. The molecular formula of this compound is C₁₅H₂₂N₂O, corresponding to a molecular weight of approximately 258.35 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Electron Ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. Expected fragments would arise from the cleavage of the amide bond, the pentanoyl chain, and the pyrrolidine ring.

Table 3: Potential Mass Spectrometry Fragments of this compound

m/z (Mass-to-Charge Ratio)Possible Fragment StructureFragmentation Pathway
258[C₁₅H₂₂N₂O]⁺Molecular Ion (M⁺)
173[C₁₀H₁₃N₂]⁺Loss of pentanoyl group (C₅H₉O)
160[C₁₀H₁₂N₂]⁺McLafferty rearrangement product
119[C₇H₉N₂]⁺Cleavage of the pyrrolidine ring
85[C₅H₉O]⁺Pentanoyl cation
70[C₄H₈N]⁺Pyrrolidinyl fragment

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from any starting materials, byproducts, or other impurities, and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape), would be suitable. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak would indicate high purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has a moderate molecular weight and potential for thermal stability, GC-MS can be a valuable tool for purity assessment and identification. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The eluted components are then analyzed by the mass spectrometer, providing a mass spectrum for each peak. This allows for the confident identification of the main compound and any volatile impurities.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in determining the absolute stereochemistry and preferred conformation of molecules. The process involves directing X-rays onto a single crystal of the compound. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of individual atoms can be determined.

For a molecule such as this compound, X-ray crystallography could definitively establish the spatial orientation of the pyrrolidinyl, phenyl, and pentanamide groups relative to one another. This would include precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. Furthermore, if the compound crystallizes in a chiral space group, the analysis can unambiguously determine its absolute stereochemistry.

However, as no published crystallographic data for this compound exists, a data table summarizing its crystallographic parameters cannot be provided. Such a table would typically include:

Hypothetical Crystallographic Data Table for this compound (Note: The following data is illustrative and not based on experimental results.)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value

Without experimental data, any discussion of the specific structural features of this compound remains speculative. The conformation of the pyrrolidine ring, the planarity of the amide group, and the rotational angles about the various single bonds are all details that would be revealed by an X-ray crystallographic study.

Future Directions and Advanced Research Opportunities

Development of Advanced Analogues with Enhanced Specificity

Building upon a solid mechanistic understanding, the next logical step involves the design and synthesis of advanced analogues of N-[4-(1-pyrrolidinyl)phenyl]pentanamide with improved potency, selectivity, and pharmacokinetic properties. A systematic Structure-Activity Relationship (SAR) study will be the cornerstone of this effort. nih.govresearchgate.net

The synthesis of a focused library of analogues can be guided by the insights gained from molecular modeling. Modifications would systematically probe the contributions of different structural features of the parent molecule:

The Pyrrolidine (B122466) Ring: Altering the substitution pattern or stereochemistry of the pyrrolidine ring can significantly impact binding affinity and selectivity. nih.gov

The Phenyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties and steric profile of the molecule. nih.gov

The Pentanamide (B147674) Chain: Varying the length and branching of the alkyl chain, or replacing the pentanamide with other functional groups, can influence lipophilicity and interactions with the target's binding pocket.

High-throughput screening of these newly synthesized analogues against a panel of relevant biological targets will allow for the rapid identification of compounds with enhanced specificity, minimizing off-target effects. nih.gov

Application of Omics Technologies to Uncover Broader Biological Effects

To gain a holistic understanding of the biological consequences of cellular exposure to this compound, the application of "omics" technologies is indispensable. These high-throughput approaches can provide an unbiased and comprehensive view of the global changes occurring within a biological system.

Transcriptomics: RNA sequencing (RNA-seq) can reveal the genome-wide changes in gene expression following treatment with the compound. This can help to identify the signaling pathways and cellular processes that are modulated, offering clues about its mechanism of action and potential therapeutic applications or liabilities.

Proteomics: Mass spectrometry-based proteomics can be employed to quantify changes in the cellular proteome. This can identify proteins whose expression levels or post-translational modifications are altered, potentially revealing direct or indirect targets of the compound.

The integration of these multi-omics datasets will provide a systems-level understanding of the compound's biological effects, facilitating the generation of new hypotheses about its mechanism of action and potential for therapeutic intervention.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The burgeoning fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. mdpi.comresearchgate.netnih.gov For this compound, these computational tools offer powerful avenues for accelerating the design-make-test-analyze cycle.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to correlate the structural features of a series of analogues with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency. mdpi.comecetoc.org

Furthermore, generative AI models , such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be employed for the de novo design of novel molecules. mdpi.com Trained on vast datasets of known chemical structures and their properties, these models can generate novel molecular architectures that are predicted to have desired biological activities and drug-like properties.

Table 2: AI and Machine Learning in Compound Development

AI/ML Application Description Potential Impact on this compound Research
QSAR Modeling Develop predictive models correlating chemical structure with biological activity. nih.govresearchgate.net Prioritize the synthesis of analogues with the highest predicted potency and selectivity. researchgate.net
Generative Models Design novel molecules with desired properties from scratch. mdpi.com Discover new chemical scaffolds with potentially improved therapeutic profiles.

Collaborative Research Initiatives in Chemical Biology and Drug Discovery

The complexity and cost of modern drug discovery necessitate a collaborative approach. nih.govresearchgate.net Advancing the study of this compound will be significantly enhanced through strategic partnerships and open innovation models. nih.govnih.govfuturebridge.com

Academic-industry collaborations can bridge the gap between basic scientific discovery and translational research. acs.orgnih.govhubspotusercontent10.netdrugbank.com Academic labs can provide deep expertise in specific biological areas and innovative research methodologies, while industry partners can offer resources for high-throughput screening, medicinal chemistry optimization, and clinical development. drughunter.comcollaborativedrug.com

Participation in pre-competitive consortia and open innovation platforms can also accelerate progress. nih.govfuturebridge.comfuturebridge.com These initiatives bring together researchers from multiple institutions and companies to share data, resources, and expertise to tackle complex scientific challenges. nih.govresearchgate.net Open-source databases and data sharing platforms can further facilitate collaboration by making research data findable, accessible, interoperable, and reusable (FAIR). acs.orgnih.govspringernature.comteamscopeapp.comacs.org

By fostering a collaborative ecosystem, the scientific community can pool its collective knowledge and resources to more efficiently explore the therapeutic potential of promising compounds like this compound. news-medical.net

Q & A

Basic Research Question

  • Normal-Phase Chromatography : Use silica gel columns with stepwise gradients of dichloromethane → ethyl acetate → methanol to resolve polar by-products (e.g., unreacted amines) .
  • Reverse-Phase HPLC : For final polishing, employ C18 columns with acetonitrile/water (0.1% TFA) gradients to separate acylated derivatives .
  • Ion-Exchange Chromatography : If charged impurities persist, use weak cation-exchange resins to capture residual aniline .

How can computational modeling be utilized to predict the binding affinity of this compound to dopamine receptors?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with D3 receptor homology models (e.g., based on PDB 3PBL). Focus on hydrophobic contacts with transmembrane helices 2/3/7 and hydrogen bonds with Ser192/193 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and calculate binding free energies via MM-PBSA .
  • QSAR Studies : Corrogate substituent effects (e.g., pyrrolidinyl vs. piperazinyl) on logP and IC₅₀ values to derive predictive models .

What analytical methods are most reliable for characterizing the purity and structural integrity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Confirm amide bond formation (δ ~6.5–7.5 ppm for aromatic protons; δ ~2.3–2.5 ppm for pentanamide methylenes) and pyrrolidinyl ring integration .
  • HRMS : Validate molecular weight (calc. for C₁₅H₂₁N₂O: 253.1651) with <2 ppm error .
  • FTIR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

How do structural modifications at the pentanamide moiety influence the compound’s pharmacokinetic properties?

Advanced Research Question

  • Alkyl Chain Length : Shortening to butanamide increases metabolic stability but reduces brain penetration due to lower logP. Pentanamide balances lipophilicity and clearance .
  • Substituent Effects : Fluorination at the pentanamide terminus enhances metabolic resistance (e.g., CYP3A4 inhibition) while maintaining solubility .
  • Prodrug Strategies : Esterification of the terminal carboxylic acid (if present) improves oral bioavailability, as seen in valproylamide derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.